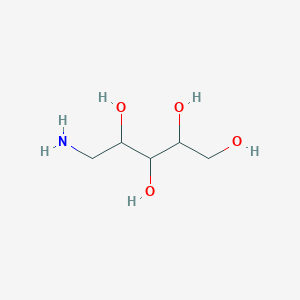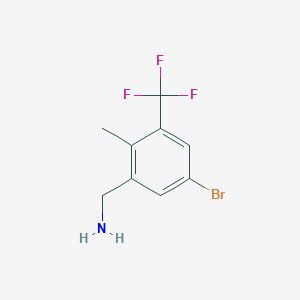
5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine: is an organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzylamine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine typically involves the bromination of 2-methyl-3-(trifluoromethyl)benzylamine. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the reaction mixture is irradiated with UV light to initiate the radical formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-methyl-3-(trifluoromethyl)benzylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 2-Methyl-3-(trifluoromethyl)benzylamine.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: The compound’s derivatives have potential therapeutic applications. For instance, they can be explored for their antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
4-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group at the para position.
3-(Trifluoromethyl)benzylamine: Lacks the bromine substituent.
5-Bromo-2-methylbenzylamine: Lacks the trifluoromethyl group.
Uniqueness: 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile intermediate for various synthetic applications and enhance its potential biological activity.
特性
分子式 |
C9H9BrF3N |
|---|---|
分子量 |
268.07 g/mol |
IUPAC名 |
[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3H,4,14H2,1H3 |
InChIキー |
JDHRFOBURHGEOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






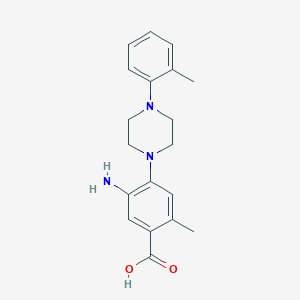
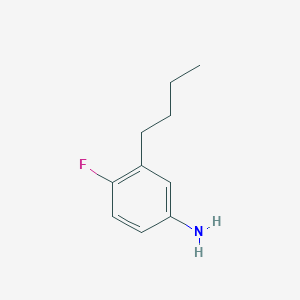
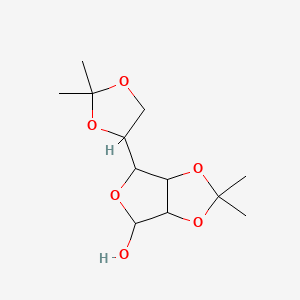
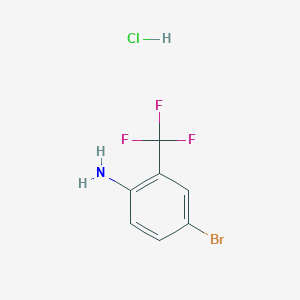
![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)


![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
